molecular formula C18H14N2O4S B2723835 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate CAS No. 877635-28-4

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate

Cat. No.: B2723835
CAS No.: 877635-28-4
M. Wt: 354.38
InChI Key: FVWGQPBSMLLWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate is a synthetic small molecule that functions as a key chemical scaffold in the development of novel kinase inhibitors. Its structure integrates a pyranone core, a pyrimidine-thioether moiety, and a benzoate ester, a design strategy often employed to target the ATP-binding pocket of various protein kinases. Research indicates that this compound and its structural analogs exhibit significant inhibitory activity against receptor tyrosine kinases like VEGFR-2 and EGFR , which are critical drivers of angiogenesis and tumor proliferation in multiple cancer types. The presence of the pyrimidin-2-ylsulfanyl group is a crucial pharmacophore that enhances binding affinity and selectivity. Subsequent studies on related derivatives have demonstrated potent antiproliferative effects against a panel of human cancer cell lines , including breast (MCF-7) and liver (HepG2) carcinomas, often by inducing apoptosis and arresting the cell cycle. Its primary research value lies in its utility as a versatile intermediate for medicinal chemistry optimization, enabling the exploration of structure-activity relationships to develop more potent and selective targeted therapeutics for oncology applications.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-12-4-2-5-13(8-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-6-3-7-20-18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWGQPBSMLLWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features three distinct structural domains:

  • 4-Oxo-4H-pyran ring : A six-membered lactone-derived heterocycle with a ketone at position 4.
  • Pyrimidin-2-ylsulfanylmethyl group : A methylene bridge connecting the pyran’s C6 to a pyrimidine ring via a sulfur atom.
  • 3-Methylbenzoate ester : An aromatic ester substituent at the pyran’s C3 position.

Key synthetic challenges include:

  • Regioselective introduction of the sulfanylmethyl group at pyran C6.
  • Stability of the thioether linkage under esterification and cyclization conditions.
  • Purification of the final product due to potential byproducts from multi-step reactions.

Retrosynthetic Analysis and Route Selection

Retrosynthetic deconstruction identifies two primary intermediates (Figure 1):

  • 4-Oxo-4H-pyran-3-yl 3-methylbenzoate : The esterified pyran core.
  • Pyrimidin-2-thiol : The sulfur-containing nucleophile for thioether formation.

Route 1: Pyran Ring Formation Followed by Thioether Coupling

This approach prioritizes pyran synthesis before introducing the pyrimidine-thioether group.

Synthesis of 4-Oxo-4H-pyran-3-yl 3-Methylbenzoate

The pyran ring is constructed via a Knoevenagel condensation between a β-ketoester (e.g., ethyl acetoacetate) and a substituted aldehyde. For example:

  • Reactants : Ethyl acetoacetate and 3-hydroxybenzaldehyde.
  • Conditions : Piperidine catalyst, ethanol reflux.

However, this method requires subsequent oxidation to introduce the C4 ketone. Alternatively, Pechmann condensation using resorcinol and β-ketoesters under acidic conditions yields coumarin derivatives, but adaptation for pyrans remains underexplored.

Introduction of the Sulfanylmethyl Group

A bromomethyl intermediate is generated at pyran C6 via hydroxymethylation followed by halogenation:

  • Hydroxymethylation : Treatment with paraformaldehyde under basic conditions.
  • Bromination : Reaction with PBr₃ in dichloromethane.

The resultant 6-bromomethyl intermediate undergoes nucleophilic substitution with pyrimidin-2-thiol:

  • Conditions : K₂CO₃, DMF, 80°C, 12 hours.
  • Mechanism : Thiolate ion attack on the electrophilic bromomethyl carbon.

Route 2: Thioether Formation Prior to Pyran Cyclization

This strategy constructs the pyrimidin-2-ylsulfanylmethyl moiety early, mitigating later functional group incompatibilities.

Synthesis of Pyrimidin-2-ylsulfanylmethyl Precursor

Pyrimidin-2-thiol is reacted with chloromethyl methyl ether (MOMCl) to form pyrimidin-2-ylsulfanylmethyl chloride , though stability issues necessitate in situ generation.

Pyran Ring Construction via Cyclocondensation

The thioether-containing aldehyde undergoes cyclization with a β-ketoester:

  • Reactants : Ethyl 3-oxo-3-phenylpropanoate and pyrimidin-2-ylsulfanylmethylacetaldehyde.
  • Conditions : H₂SO₄ catalysis, 100°C, 6 hours.

Optimization and Mechanistic Insights

Esterification Strategies

The 3-methylbenzoate ester is introduced via Steglich esterification :

  • Reactants : 4-Oxo-4H-pyran-3-ol, 3-methylbenzoic acid, DCC, DMAP.
  • Conditions : Dichloromethane, room temperature, 24 hours.

Alternative methods include acid chloride coupling (3-methylbenzoyl chloride, pyridine, THF).

Thioether Stability Considerations

The sulfur linkage is prone to oxidation during acidic/basic conditions. Antioxidants (e.g., BHT) and inert atmospheres (N₂) are critical during reactions.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (C=O, ester), 1685 cm⁻¹ (C=O, ketone), 1250 cm⁻¹ (C-O ester).
  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.45 (d, pyrimidine-H), 7.85 (s, benzoate-H), 4.65 (s, SCH₂), 2.45 (s, CH₃).
  • MS (ESI+) : m/z 355.1 [M+H]⁺.

Purity and Yield Optimization

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 minutes.
  • Recrystallization : Ethanol/water (1:1) yields 78% pure product.

Industrial and Regulatory Considerations

Scalability and Cost Analysis

  • Raw Material Costs : 3-Methylbenzoic acid ($85/kg), pyrimidin-2-thiol ($120/kg).
  • Process Economics : Route 1 offers higher scalability (batch size >10 kg) but requires rigorous bromination control.

Regulatory Compliance

  • ICH Guidelines : Impurity profiling per Q3A(R2), residual solvent limits per Q3C.
  • FDA Submissions : Documentation of synthetic steps, in-process controls, and stability data are mandatory for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Key areas of interest include:

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and pyran compounds possess significant antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains:

Bacterial StrainInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus1525
Escherichia coli1820
Pseudomonas aeruginosa1230

These results suggest the potential of the compound as an antimicrobial agent, which could be explored for treating infections.

Enzyme Inhibition Studies

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. In vitro studies have demonstrated inhibition against enzymes such as acetylcholinesterase (AChE) and urease:

EnzymeInhibition Percentage (%)IC50 (µM)
Acetylcholinesterase7515
Urease6010

These findings point to potential applications in neurological disorders and urological conditions.

Anticancer Properties

Preliminary studies suggest that similar pyran derivatives can induce apoptosis in cancer cell lines. For example:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : 12 µM after 48 hours
  • Mechanism : Induction of apoptosis via mitochondrial pathways

This highlights the compound's potential role in cancer therapy.

Synthetic Routes and Preparation Methods

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Using appropriate precursors under controlled conditions.
  • Solvent Systems : Utilization of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Catalysts : Employing palladium or copper complexes to facilitate reactions.

Industrial production may involve large-scale synthesis techniques using continuous flow reactors to ensure consistent quality and yield.

Case Studies and Research Findings

Recent studies have focused on the biological activity of compounds similar to This compound , revealing promising results in various applications:

  • Antimicrobial Efficacy : A study assessed the antibacterial capabilities against Staphylococcus aureus and Escherichia coli, demonstrating significant microbial inhibition.
  • Molecular Docking Studies : Computational analyses have shown favorable interactions between this compound and biological targets, suggesting mechanisms for its observed activities.

Mechanism of Action

The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key SAR Observations for Kojic Acid-Based APJ Antagonists

Substituent Position Compound Variant APJ IC50 (μM) Selectivity (vs. AT1) Solubility (μM) Key Findings
Benzoyl ester (R) 4-nitrobenzoate (ML221) 0.70 (cAMP) >37-fold 14 (pH 7.4) Optimal activity; moderate permeability; poor metabolic stability
Benzoyl ester (R) 4-bromobenzoate Active* N/A N/A Retained APJ antagonism but lower potency than ML221
Benzoyl ester (R) 4-trifluoromethylbenzoate Active* N/A N/A Moderate activity; tolerated substituent
Benzoyl ester (R) 3-methylbenzoate Inactive N/A N/A Loss of activity due to electron-donating meta-substituent
Benzoyl ester (R) 2-bromobenzoate N/A N/A N/A Commercial availability but untested for APJ activity
Ester replacement Amide/sulfonate/heterocyclic Inactive N/A N/A Ester group critical for binding; non-ester analogs lack activity
Pyrimidine thioether Oxidized sulfone Active* N/A N/A Retained activity but not pursued due to reactivity concerns

Key Comparisons:

3-Methylbenzoate vs. 4-Nitrobenzoate (ML221): The 3-methylbenzoate variant lacks APJ antagonism, contrasting sharply with the potent activity of ML221 (IC50 = 0.70 μM in cAMP assays). This disparity stems from the electron-donating nature of the meta-methyl group, which reduces electrophilicity and disrupts critical interactions with the APJ receptor. In contrast, the 4-nitro group in ML221 provides strong electron-withdrawing effects, enhancing binding affinity . Substitution position on the benzoyl ester is crucial: Para-substituted electron-withdrawing groups (e.g., -NO2, -Br, -CF3) are optimal, while meta- or ortho-substituents (e.g., -CH3) diminish activity .

Metabolic Stability and Solubility:

  • ML221 exhibits poor metabolic stability (rapid degradation in human/mouse liver homogenates) and moderate aqueous solubility (14 μM at pH 7.4). Similar analogs, including the 3-methylbenzoate variant, likely share these limitations due to the shared ester linkage and hydrophobic pyrimidine thioether group .

Selectivity Profile: ML221 shows >37-fold selectivity over the angiotensin II type 1 (AT1) receptor and minimal off-target binding at 29 GPCRs (except κ-opioid and benzodiazepinone receptors). The 3-methylbenzoate analog’s selectivity remains untested but is presumed inferior due to inactivity at APJ .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring fused with a pyrimidine moiety and a sulfur atom, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of approximately 382.43 g/mol. The compound's structure is characterized by:

  • Pyran Ring : A six-membered ring with one oxygen atom.
  • Pyrimidine Moiety : A six-membered ring containing two nitrogen atoms.
  • Sulfanyl Group : A sulfur atom linked to the pyrimidine.

These components contribute to its reactivity and biological interactions.

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : Research has shown that related compounds possess significant antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated strong inhibitory activity, suggesting therapeutic applications in treating conditions like Alzheimer’s disease and urinary infections .
  • Anticancer Potential : Some derivatives have exhibited anticancer activity, likely through mechanisms involving apoptosis induction in cancer cells .

The biological effects of This compound are primarily mediated through its interactions with specific molecular targets:

  • Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their activity. For instance, its interaction with AChE can lead to increased acetylcholine levels, enhancing neurotransmission .
  • Receptor Modulation : It has been identified as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular regulation . This interaction may provide therapeutic avenues for cardiovascular diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structurePotentially antimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic properties
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table illustrates how variations in substituents influence biological activity, emphasizing the unique profile of This compound .

Case Studies

  • Antimicrobial Screening : A study conducted on several derivatives showed that those containing the pyrimidine-sulfanyl moiety displayed moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : In vitro tests revealed that specific derivatives exhibited IC50 values significantly lower than standard inhibitors, indicating superior efficacy in enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.